Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid and related compounds often involves complex chemical reactions designed to combine specific functional groups to achieve the desired molecular structure. For instance, the Hantzsch reaction with 6-aminouracil has been utilized for the synthesis of novel compounds, showcasing the versatility of aminoethyl ether derivatives in forming structured chemicals under specific conditions (Abdelmoniem et al., 2020).

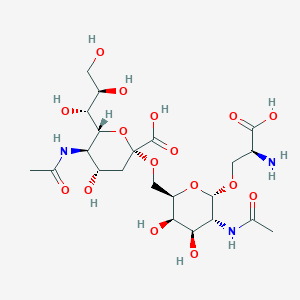

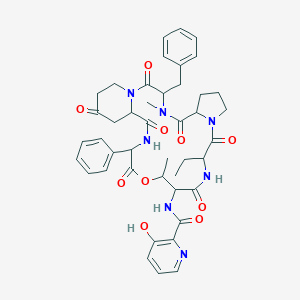

Molecular Structure Analysis

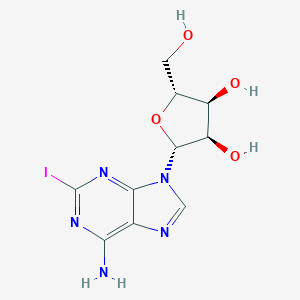

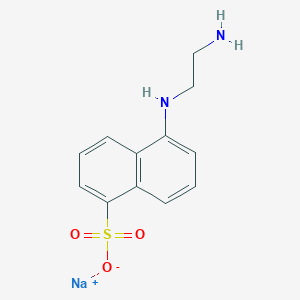

The molecular structure of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid is characterized by its bis(2-aminoethyl) ether and tetraacetic acid components, contributing to its complex chelating properties. Studies have shown that modifications to the molecular structure, such as introducing benzene rings, significantly affect the compound's ability to chelate metal ions, demonstrating the importance of structural analysis in understanding its chemical behavior (Tsien, 1980).

Chemical Reactions and Properties

The chemical reactions and properties of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid are pivotal in its applications. For example, its reactions with uranyl ions have been detailed, highlighting its potential in complexation and extraction processes (Bhat & Rao, 1967). Additionally, its role in sensitizing actomyosin to calcium ions underscores its biochemical significance (Hartshorne & Mueller, 1967).

科学的研究の応用

References for General Chemical Research Applications:

Novel Brominated Flame Retardants

Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020). Discusses the occurrence of novel brominated flame retardants in various environments and highlights the need for further research on their occurrence, environmental fate, and toxicity. Read more.

Calcium Influx and Vascular Reactivity

Thompson, L., Bruner, C., Lamb, F., King, C. M., & Webb, R. (1987). Investigates the role of calcium influx in vascular contractions and its implications for hypertension. Read more.

Conversion of Plant Biomass

Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Analyzes advances in the synthesis of HMF from plant feedstocks and its use in producing various chemicals. Read more.

EDTA Chelation Therapy

Chappell, L., & Janson, M. (1996). Reviews the use of EDTA chelation therapy in the treatment of vascular disease, discussing its effectiveness and mechanisms of action. Read more.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Thermal decomposition can lead to the release of irritating gases and vapors .

将来の方向性

特性

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZWLOCCJOCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

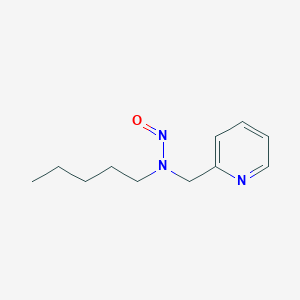

![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)